Cas no 1706455-42-6 (5-Amino-2-bromonicotinonitrile)

5-Amino-2-bromonicotinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Amino-2-bromonicotinonitrile
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- インチ: 1S/C6H4BrN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2
- InChIKey: HDSHUJLPEZMDHJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C#N)C=C(C=N1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 62.7
5-Amino-2-bromonicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029016649-1g |
5-Amino-2-bromonicotinonitrile |
1706455-42-6 | 95% | 1g |
$3,097.65 | 2022-04-02 | |
Chemenu | CM508384-1g |
5-Amino-2-bromonicotinonitrile |
1706455-42-6 | 97% | 1g |
$568 | 2022-06-12 | |
Alichem | A029016649-250mg |
5-Amino-2-bromonicotinonitrile |
1706455-42-6 | 95% | 250mg |
$940.80 | 2022-04-02 |
5-Amino-2-bromonicotinonitrile 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
5-Amino-2-bromonicotinonitrileに関する追加情報
Professional Introduction to 5-Amino-2-bromonicotinonitrile (CAS No. 1706455-42-6)
5-Amino-2-bromonicotinonitrile, a compound with the chemical identifier CAS No. 1706455-42-6, represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic organic compound has garnered considerable attention due to its versatile applications in medicinal chemistry and synthetic biology. The unique structural features of 5-Amino-2-bromonicotinonitrile, particularly the presence of both amino and bromine substituents on a nicotinonitrile backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's molecular structure, characterized by a pyridine ring substituted with a nitrile group at the 3-position and an amino group at the 5-position, along with a bromine atom at the 2-position, endows it with distinct reactivity patterns. These features are particularly useful in constructing more complex scaffolds through nucleophilic substitution reactions, cross-coupling reactions, and other palladium-catalyzed transformations. The bromine atom serves as an excellent handle for further functionalization, enabling chemists to introduce additional modifications and explore new chemical space.
In recent years, 5-Amino-2-bromonicotinonitrile has been extensively studied for its potential in drug discovery and development. Its structural motif is closely related to nicotinamide derivatives, which are well-known for their biological activity. Nicotinamide, a form of vitamin B3, plays a crucial role in cellular metabolism and has been investigated for its therapeutic effects in various diseases, including neurodegenerative disorders and metabolic syndromes.
Recent research has highlighted the utility of 5-Amino-2-bromonicotinonitrile as a key intermediate in the synthesis of novel nicotinamide-based drugs. For instance, studies have demonstrated its role in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. These inhibitors leverage the reactivity of the bromine atom to selectively modify key residues on target proteins, thereby disrupting critical metabolic pathways in tumor cells. The ability to fine-tune the electronic properties of the molecule through strategic functionalization has opened up new avenues for designing more potent and selective therapeutics.
The pharmaceutical industry has also explored the use of 5-Amino-2-bromonicotinonitrile in the development of antimicrobial agents. The nitrile group and amino group provide multiple sites for interaction with biological targets, making it an attractive building block for creating novel antibiotics. Preliminary studies have shown that derivatives of this compound exhibit promising activity against resistant bacterial strains by interfering with essential bacterial processes such as DNA replication and cell wall synthesis.
Beyond its pharmaceutical applications, 5-Amino-2-bromonicotinonitrile has found utility in materials science and agrochemical research. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, researchers have utilized this compound to develop novel organic semiconductors that exhibit improved charge transport characteristics, which are essential for next-generation electronic devices.
In agrochemical applications, derivatives of 5-Amino-2-bromonicotinonitrile have been investigated as potential herbicides and fungicides. The structural similarity to nicotinamide derivatives suggests that these compounds may interact with plant enzymes involved in growth regulation and disease resistance. By modulating these pathways, researchers aim to develop environmentally friendly alternatives to traditional pesticides that offer higher efficacy while minimizing ecological impact.
The synthesis of 5-Amino-2-bromonicotinonitrile typically involves multi-step organic reactions starting from commercially available precursors such as pyridine derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity levels. These synthetic approaches not only facilitate the production of this compound but also serve as models for developing new synthetic protocols in medicinal chemistry.
The growing interest in 5-Amino-2-bromonicotinonitrile underscores its importance as a versatile building block in modern chemistry. As research continues to uncover new applications for this compound, its role in advancing drug discovery, materials science, and agrochemical innovation is expected to expand further. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these findings into tangible benefits for society.
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